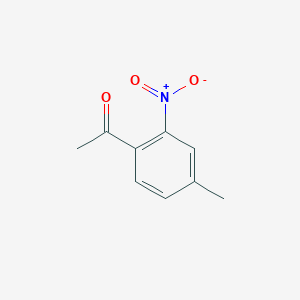
1-(4-Methyl-2-nitrophenyl)ethanone
Cat. No. B1646426
Key on ui cas rn:
155694-84-1
M. Wt: 179.17 g/mol
InChI Key: UPVDTZDVDGTUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07612075B2
Procedure details


4-Fluro-3-nitrotoluene (7.5 g, 48.4 mmol) is treated with a solution of nitroethane (15.2 mL, 200 mmol) in ethyl acetate (100 mL) and DBU (21 mL, 145 mmol) and stirred overnight at ambient temperature. The solution is concentrated under vacuum, diluted with methanol, treated with 30% H2O2 (25 mL) and 10% sodium bicarbonate (25 ml) and stirred overnight at ambient temperature. The reaction mixture is concentrated in vacuo, acidified with 5% HCl and extracted with methylene chloride. The organic layer is dried (sodium sulfate) and chromatographed (35% ethyl acetate/hexane) to give the title compound (7.2 g, 40.2 mmol). MS m/z: M+=279; 1H NMR (CDCl3, 300 MHz) δ7.8 (s, 1H), 7.48 (d, 1H), 7.32 (d, 1H), 2.5 (s, 3H), 2.4 (s, 3H).

Name
nitroethane
Quantity
15.2 mL
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[N+](CC)([O-])=[O:13].[CH2:17]1[CH2:27]CN2C(=NCCC2)CC1>C(OCC)(=O)C>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:27](=[O:13])[CH3:17])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C=C1)C)[N+](=O)[O-]
|
|
Name
|
nitroethane
|
|
Quantity
|
15.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])CC
|
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution is concentrated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 30% H2O2 (25 mL) and 10% sodium bicarbonate (25 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight at ambient temperature
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer is dried (sodium sulfate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed (35% ethyl acetate/hexane)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(=C(C=C1)C(C)=O)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 40.2 mmol | |
| AMOUNT: MASS | 7.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

